![molecular formula C18H14N4O4 B12559130 4-[(2,4-Dinitrophenyl)methyl]-4'-methyl-2,2'-bipyridine CAS No. 190333-63-2](/img/structure/B12559130.png)
4-[(2,4-Dinitrophenyl)methyl]-4'-methyl-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,4-Dinitrophenyl)methyl]-4’-methyl-2,2’-bipyridine is an organic compound that features a bipyridine core substituted with a 2,4-dinitrophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dinitrophenyl)methyl]-4’-methyl-2,2’-bipyridine typically involves the reaction of 4-methyl-2,2’-bipyridine with 2,4-dinitrobenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Dinitrophenyl)methyl]-4’-methyl-2,2’-bipyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate or sodium hydroxide in dichloromethane or toluene.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Reduction: Conversion of nitro groups to amines.
Oxidation: Conversion of methyl group to carboxylic acid.
Scientific Research Applications
4-[(2,4-Dinitrophenyl)methyl]-4’-methyl-2,2’-bipyridine has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-[(2,4-Dinitrophenyl)methyl]-4’-methyl-2,2’-bipyridine exerts its effects involves its interaction with molecular targets through its bipyridine core and dinitrophenyl group. The bipyridine core can coordinate with metal ions, forming stable complexes that can participate in redox reactions. The dinitrophenyl group can undergo nucleophilic substitution, allowing the compound to act as a reactive intermediate in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: Used in the identification of carbonyl compounds.
4,4’-Bipyridine: A common ligand in coordination chemistry.
2,2’-Bipyridine: Another widely used ligand with similar coordination properties.
Uniqueness
4-[(2,4-Dinitrophenyl)methyl]-4’-methyl-2,2’-bipyridine is unique due to the combination of the bipyridine core and the dinitrophenyl group, which imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Properties
CAS No. |
190333-63-2 |
|---|---|
Molecular Formula |
C18H14N4O4 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
2-[4-[(2,4-dinitrophenyl)methyl]pyridin-2-yl]-4-methylpyridine |
InChI |
InChI=1S/C18H14N4O4/c1-12-4-6-19-16(8-12)17-10-13(5-7-20-17)9-14-2-3-15(21(23)24)11-18(14)22(25)26/h2-8,10-11H,9H2,1H3 |
InChI Key |
ILMZAKBUHXTYNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-(But-2-en-1-ylidene)amino]ethan-1-ol](/img/structure/B12559050.png)
phosphane](/img/structure/B12559053.png)
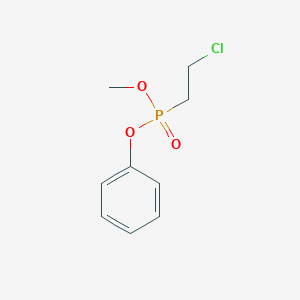
![1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene](/img/structure/B12559077.png)
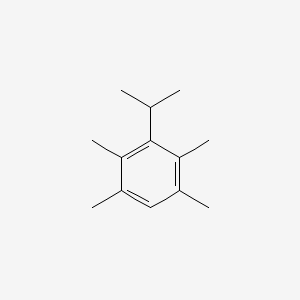
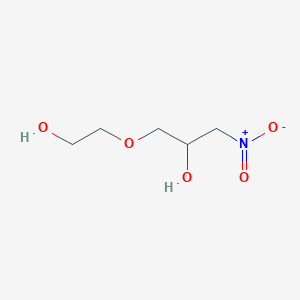
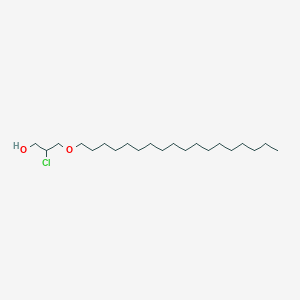
![2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane](/img/structure/B12559105.png)
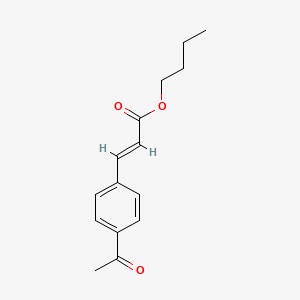
![3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate](/img/structure/B12559111.png)
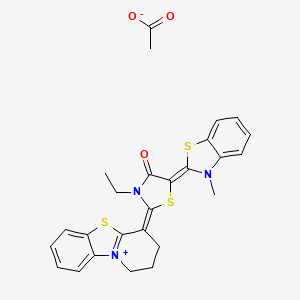
![N-[2-(4-acetylphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12559116.png)
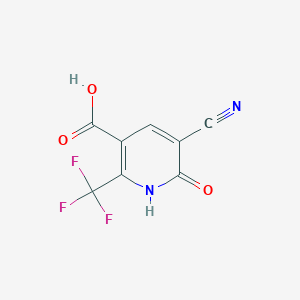
![5-(3-aminoprop-1-ynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12559128.png)
